![molecular formula C18H16F2N4O2 B5529622 7-(difluoromethyl)-3-(4-morpholinylcarbonyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5529622.png)
7-(difluoromethyl)-3-(4-morpholinylcarbonyl)-5-phenylpyrazolo[1,5-a]pyrimidine
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Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to "7-(difluoromethyl)-3-(4-morpholinylcarbonyl)-5-phenylpyrazolo[1,5-a]pyrimidine", has been explored through various methodologies. A significant method involves the Biginelli reaction, utilizing reactants like 4-morpholinobenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole under specific conditions to achieve the desired compound. This synthesis approach is notable for its ability to introduce complex functional groups and structural diversity into the pyrazolo[1,5-a]pyrimidine framework, demonstrating the versatility and adaptability of this chemical scaffold in medicinal chemistry research (Suwito et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including "7-(difluoromethyl)-3-(4-morpholinylcarbonyl)-5-phenylpyrazolo[1,5-a]pyrimidine", has been characterized using various spectroscopic techniques. Studies have utilized FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR to elucidate the structural features of these compounds. The presence of specific functional groups and the overall molecular architecture have been determined, highlighting the compound's potential for interactions with biological targets (Suwito et al., 2018).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives, including "7-(difluoromethyl)-3-(4-morpholinylcarbonyl)-5-phenylpyrazolo[1,5-a]pyrimidine", exhibit a variety of chemical reactions due to their reactive functional groups. These compounds can participate in reactions such as cyclocondensation, formylation, and Michael addition, demonstrating their reactivity and potential for further chemical modifications. The chemical properties of these compounds are influenced by the presence of functional groups, such as the difluoromethyl and morpholinylcarbonyl groups, which can affect their reactivity and interactions with biological molecules (Castillo et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2/c19-16(20)15-10-14(12-4-2-1-3-5-12)22-17-13(11-21-24(15)17)18(25)23-6-8-26-9-7-23/h1-5,10-11,16H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTAENFZDSBKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Difluoromethyl-5-phenyl-pyrazolo[1,5-a]pyrimidin-3-yl)-morpholin-4-yl-methanone |
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